Cas no 29636-87-1 ((4-methyl-1H-imidazol-5-yl)methanol)

(4-methyl-1H-imidazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-Methyl-1H-imidazol-4-yl)methanol
- 5-methyl-1h-imidazole-4-methano
- (5-METHYL-1H-IMIDAZOL-4-YL)-METHANOL
- 5-METHYL-4-HYDROXYMETHYLIMIDAZOLE
- 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE
- 5-methyl-1H-imidazole-4-methanol
- 4-hydroxymethyl-5-methylimidazole base
- 5-Hydroxymethyl-4-methylimidazole
- 4-(Hydroxymethyl)-5-methyl-1H-imidazole
- 4-(Hydroxymethyl)-5-methylimidazole hydrochloride
- (4-Methyl-1H-imidazol-5-yl)methanol
- 4-(Hydroxymethyl)-5-methylimidazole
- (4-methylimidazol-5-yl)methan-1-ol
- (5-methylimidazol-4-yl)methanol
- 1H-Imidazole-4-methanol,5-methyl
- 4(5)-methyl-5(4)-(hydroxymethyl)imidazole
- 4-hydroxymethyl-5-methylimidazole hydrochloride
- Imidazole-4-methanol,5-methyl
- 4-Methyl-5-(hydroxymethyl)imidazole
- 4-Methyl-5-imidazolemethanol
- 5-(Hydroxymethyl)-4-methylimidazole
- 1H-Imidazole-4-methanol, 5-methyl-
- 1H-Imidazole-5-methanol, 4-methyl-
- 4-methyl-5-hydroxymethylimidazole
- Imidazole-4-methanol, 5-methyl-
- AXJZCJSXNZZMDU-UHFFFAOYSA-N
- PubChem7608
- 4-Methylimid
- SCHEMBL711376
- H0976
- EINECS 249-740-8
- AM803651
- MFCD00792476
- 1H-Imidazole-5-methanol,4-methyl-
- (5-Methyl-1H-imidazol-4-yl)methanol, AldrichCPR
- AKOS005168339
- BDBM7956
- 4-(Hydroxymethyl)-5-methylimidazole hydrochloride;
- Imidazole, 4-methyl-5-hydroxymethyl-
- 4-Methylimidazole-5-methanol
- FT-0618717
- SY017269
- 29636-87-1
- (4-Methyl-1H-imidazol-5-yl)methanol #
- AB00983768-01
- 4-hydroxymethyl-5-methyl-1H-imidazole
- 5-hydroxymethyl-4-methyl-imidazole
- AS-61798
- W10531
- DTXSID9067487
- EC 249-740-8
- EN300-35548
- Imidazole C-4,5 deriv. 1
- F1905-6587
- NS00001992
- CS-0031392
- W-106982
- AKOS015955290
- ALBB-029813
- 1H-imidazole-4-methanol, 5-methyl-, hydrochloride
- STK352932
- (5-methyl-3H-imidazol-4-yl)methanol
- BBL013124
- DB-047617
- (4-methyl-1H-imidazol-5-yl)methanol
-
- MDL: MFCD00792476
- インチ: 1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
- InChIKey: AXJZCJSXNZZMDU-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1=C(C([H])([H])[H])N([H])C([H])=N1
計算された属性
- せいみつぶんしりょう: 112.06400
- どういたいしつりょう: 112.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 48.9
- 疎水性パラメータ計算基準値(XlogP): -0.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.231
- ゆうかいてん: 134.0 to 138.0 deg-C
- ふってん: 389.1 °C at 760 mmHg
- フラッシュポイント: 189.1 °C
- 屈折率: 1.574
- すいようせい: almost transparency
- PSA: 48.91000
- LogP: 0.21040
- ようかいせい: 未確定
(4-methyl-1H-imidazol-5-yl)methanol セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
(4-methyl-1H-imidazol-5-yl)methanol 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(4-methyl-1H-imidazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1265277-0.25g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95% | 0.25g |
$19.0 | 2023-09-03 | |
Enamine | EN300-1265277-1g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95% | 1g |
$25.0 | 2023-09-03 | |
Enamine | EN300-35548-0.05g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
Enamine | EN300-35548-0.5g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95.0% | 0.5g |
$20.0 | 2025-03-18 | |
Enamine | EN300-35548-10.0g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95.0% | 10.0g |
$29.0 | 2025-03-18 | |
Enamine | EN300-35548-25.0g |
(5-methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 95.0% | 25.0g |
$37.0 | 2025-03-18 | |
Key Organics Ltd | AS-61798-1MG |
(4-methyl-1H-imidazol-5-yl)methanol |
29636-87-1 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Life Chemicals | F1905-6587-2.5g |
(4-methyl-1H-imidazol-5-yl)methanol |
29636-87-1 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75920-25g |
(5-Methyl-1H-imidazol-4-yl)methanol |
29636-87-1 | 96% | 25g |
¥1018.0 | 2023-09-07 | |
Life Chemicals | F1905-6587-0.5g |
(4-methyl-1H-imidazol-5-yl)methanol |
29636-87-1 | 95%+ | 0.5g |
$19.0 | 2023-09-07 |
(4-methyl-1H-imidazol-5-yl)methanol 関連文献
-
Meizhen Gao,Jing Wang,Zhenghao Rong,Qi Shi,Jinxiang Dong RSC Adv. 2018 8 39627
-
Youngmee Kim,Seong Huh CrystEngComm 2016 18 3524
-
Somboon Chaemchuen,Nawsad Alam Kabir,Kui Zhou,Francis Verpoort Chem. Soc. Rev. 2013 42 9304
(4-methyl-1H-imidazol-5-yl)methanolに関する追加情報
(4-Methyl-1H-imidazol-5-yl)methanol: A Comprehensive Overview
The compound with CAS No. 29636-87-1, commonly referred to as (4-methyl-1H-imidazol-5-yl)methanol, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its research.
(4-Methyl-1H-imidazol-5-yl)methanol is an imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a hydroxymethyl group at the 5-position. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structure in many bioactive compounds. The presence of the methyl group introduces steric effects and modifies the electronic properties of the molecule, while the hydroxymethyl group enhances its solubility and reactivity in various chemical environments.
Recent studies have highlighted the importance of (4-methyl-1H-imidazol-5-yl)methanol in medicinal chemistry, particularly as a precursor for more complex bioactive molecules. Researchers have explored its role in the development of potential antiviral agents, where its ability to interact with viral proteins has shown promise in inhibiting viral replication mechanisms.
The synthesis of (4-methyl-1H-imidazol-5-yl)methanol typically involves multi-step reactions starting from readily available starting materials such as acetaldehyde and ammonia derivatives. One common approach is the formation of an intermediate imine followed by cyclization to form the imidazole ring. The introduction of the methyl group and hydroxymethyl group requires precise control over reaction conditions to ensure high yields and purity.
In terms of physical properties, (4-methyl-1H-imidazol-5-yl)methanol exhibits a melting point of approximately [insert specific value], which makes it suitable for various thermal processing applications. Its solubility in polar solvents such as water and ethanol further enhances its utility in chemical synthesis and formulation development.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of (4-methyl-1H-imidazol-5-yl)methanol with greater accuracy. Quantum mechanical calculations have revealed that the molecule's conjugated system contributes significantly to its stability and reactivity, providing insights into its potential interactions with biological targets.
In conclusion, (4-methyl-1H-imidazol-5-yl)methanol stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings.
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